5-Benzyl-2,5-diazaspiro[3.4]octane
Description
5-Benzyl-2,5-diazaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5 and a benzyl substituent at position 5. Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol . The dihydrochloride salt form (CAS: 1159822-76-0) is commercially available at $238.00 per 250 mg . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2,5-diazaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-12(6-3-1)9-15-8-4-7-13(15)10-14-11-13/h1-3,5-6,14H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKBHAIOOOGEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroacetyl Chloride-Mediated Alkylation and Cyclization
A prominent method involves alkylation followed by intramolecular cyclization. As detailed in a patent for a structurally related spiro compound, the synthesis begins with a benzylamine derivative (e.g., 3-((benzylamino)methyl)oxetane-3-ol) reacting with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate. This step forms an intermediate acylated product, which undergoes self-cyclization under strong basic conditions (e.g., sodium hydride) to generate the spirocyclic core.
Key reaction parameters :
Reductive Amination and Hydrogenolysis
An alternative route employs reductive amination to construct the diazaspiro framework. Starting with a ketone precursor, benzylamine is introduced under hydrogenation conditions (e.g., Pd/C, H₂), followed by hydrogenolysis to remove protecting groups. This method is noted for its compatibility with sensitive functional groups and scalability.
Optimized conditions :
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Catalyst : 10% Pd/C
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Pressure : 20–50 psi H₂
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Yield : 55–70%.
Alternative Pathways and Modifications
Mitsunobu Reaction for Ring Closure
The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine , enables the formation of the spirocyclic structure from diol precursors. This method is advantageous for stereochemical control but requires stringent anhydrous conditions.
Typical protocol :
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Molar ratio (diol:DEAD) : 1:1.2
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Solvent : Dry THF
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Yield : 30–50%.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis leverages resin-bound intermediates to streamline purification. A benzyl-protected amine is attached to Wang resin, followed by sequential deprotection and cyclization. This approach is favored in combinatorial chemistry for generating derivatives.
Advantages :
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Reduced purification steps
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Scalability for milligram-to-gram quantities
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Purity : >90% by HPLC.
Optimization Strategies for Industrial Feasibility
Catalytic Hydrogenation Enhancements
Industrial protocols prioritize catalytic hydrogenation for cost efficiency. Introducing acetic acid as a co-catalyst accelerates deprotection rates, reducing reaction times from 20 hours to 8 hours while maintaining yields >60%.
Comparative data :
| Condition | Time (h) | Yield (%) |
|---|---|---|
| Without acetic acid | 20 | 50 |
| With acetic acid | 8 | 65 |
Solvent Recycling and Waste Reduction
Greener methodologies employ 2-methyl-THF as a renewable solvent, achieving 85% recovery rates via distillation. This reduces environmental impact and production costs by 30% compared to dichloromethane-based processes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chloroacetyl alkylation | 40–65 | 95 | High | Moderate |
| Reductive amination | 55–70 | 98 | Medium | High |
| Mitsunobu reaction | 30–50 | 90 | Low | Low |
| Solid-phase synthesis | 60–75 | 92 | High | High |
Key findings :
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Reductive amination balances yield and purity for gram-scale synthesis.
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Solid-phase methods excel in derivative generation but require specialized equipment.
Chemical Reactions Analysis
Alkylation and Acylation
The secondary amine groups in the diazaspiro structure undergo N-alkylation and N-acylation with electrophilic reagents:
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Methyl iodide in THF produces N-methylated derivatives at ambient temperatures.
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Acetyl chloride in dichloromethane with triethylamine yields N-acetylated products .
Example :
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the spirocyclic amine to carboxylic acids or ketones.
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Reduction : LiAlH₄ in anhydrous ether reduces carbonyl groups to alcohols or amines. For example, LiAlH₄-mediated dehalogenation of 7-bromo derivatives yields 5-benzyl-5-azaspiro[3.4]octane (86% yield) .
Ring-Opening Reactions
Exposure to HCl in dioxane cleaves the spirocyclic structure, generating primary amines or linear diamines.
Triazole Formation
Reaction with methyl isothiocyanate forms hydrazine carbothioamide intermediates, which cyclize under basic conditions to 1,2,4-triazoles. Subsequent Raney nickel treatment yields triazole derivatives (e.g., compounds 15 and 18 ) .
Synthetic Pathway :
Comparative Reaction Analysis
Antitubercular Derivatives
Nitrofuroyl-functionalized triazoles (e.g., 18 ) exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.016 µg/mL) .
Spiro-to-Linear Conversion
Ring-opening with HCl produces linear diamines, which serve as precursors for polymers or chelating agents.
Mechanistic Insights
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Steric Effects : The spirocyclic framework imposes steric constraints, directing regioselectivity in alkylation/acylation to the less hindered nitrogen.
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Electronic Factors : Electron-rich amines facilitate nucleophilic attacks on electrophiles (e.g., acyl chlorides).
Challenges and Optimizations
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Selectivity Control : Competing reactions at both nitrogen centers require careful tuning of reaction conditions (e.g., temperature, solvent polarity).
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Functional Group Compatibility : Strong oxidizing agents (e.g., KMnO₄) may degrade sensitive substituents, necessitating protective group strategies .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
5-Benzyl-2,5-diazaspiro[3.4]octane has been investigated for its therapeutic properties, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of diazaspiro compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. For instance, studies have shown its efficacy against multiple stages of the malaria parasite Plasmodium falciparum, suggesting its potential utility in treating malaria .
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts:
- Antimicrobial Activity : Demonstrated significant bactericidal activity against strains such as Escherichia coli and Staphylococcus aureus.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of neurotransmitter systems .
- Enzyme Inhibition : Notably, it has shown potential to inhibit acetylcholinesterase (AChE), relevant for conditions like Alzheimer's disease .
Organic Synthesis
Synthetic Routes
The synthesis of this compound typically involves the reaction of benzylamine with suitable spirocyclic precursors. Common methods include:
- Oxidation : Using agents like potassium permanganate to form oxidized products.
- Reduction : Employing lithium aluminum hydride to yield alcohols or amines.
- Substitution Reactions : Nucleophilic substitutions where the benzyl group can be replaced by other nucleophiles .
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
Case Study on Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Neuroprotection in Animal Models
Animal models subjected to neurotoxic agents showed improved cognitive functions when treated with the compound over a period of four weeks, indicating its potential for therapeutic use in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5-Benzyl-2,5-diazaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Spirocyclic compounds are valued for their conformational rigidity, which enhances binding specificity in drug design. Below is a comparative analysis of 5-Benzyl-2,5-diazaspiro[3.4]octane and its analogues:
Table 1: Key Structural and Commercial Attributes
Critical Analysis of Differences
Spiro Ring Size :
- The [3.4] spiro system (e.g., this compound) provides a larger ring compared to [3.3] (e.g., 1-Benzyl-1,6-diazaspiro[3.3]heptane), altering steric hindrance and binding pocket compatibility .
Carboxylate esters (e.g., tert-butyl in ) serve as protective groups, enhancing stability during synthetic routes .
Salt Forms :
Commercial and Pharmacological Relevance
- Pricing: The dihydrochloride form is priced higher ($238.00/250 mg) than simpler analogues like trans-6-Boc-2-amino-6-azaspiro[3.4]octane ($110.00/250 mg), reflecting synthetic complexity .
- Derivatives with oxo or carboxylate groups (e.g., CAS 914389-34-7) are intermediates in protease inhibitor synthesis .
Biological Activity
5-Benzyl-2,5-diazaspiro[3.4]octane is a compound characterized by its unique spirocyclic structure, which incorporates two nitrogen atoms within its bicyclic framework. This structural configuration is significant as it contributes to the compound's potential biological activities, particularly in medicinal chemistry. Research into this compound has indicated promising applications in various therapeutic areas, including cancer treatment and neurological disorders.
- Molecular Formula : C₁₃H₁₈N₂·2HCl
- Molecular Weight : Approximately 274.1 g/mol
- Solubility : Enhanced by its dihydrochloride salt form, which increases solubility in polar solvents.
The biological activity of this compound primarily stems from its interactions with specific molecular targets, such as receptors and enzymes. Its spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating various biological pathways. Studies suggest that it may act as a partial agonist or antagonist at certain receptor subtypes, particularly in the central nervous system.
Antitubercular Activity
Recent studies have explored the antitubercular properties of derivatives based on diazaspiro[3.4]octane cores. A notable example is the synthesis of nitrofuran carboxamide derivatives from a diazaspiro[3.4]octane building block, which demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv:
| Compound | Yield (%) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 5c | 48 | 100 |
| 17 | 56 | 0.016 |
Compound 17 was particularly noteworthy for its low MIC value, indicating strong antitubercular activity .
Neurological Applications
The compound has shown potential in neurological applications through interaction studies with dopamine and serotonin receptors. It has been observed to bind effectively with these receptors, suggesting its potential role as a therapeutic agent in treating conditions such as depression and schizophrenia .
Comparative Analysis with Related Compounds
The biological profile of this compound can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Benzyl-2,5-diazaspiro[3.4]octane | C₁₃H₁₈N₂ | Lacks chlorination; different biological profile |
| 1-Benzyl-2,5-diazaspiro[3.4]octane | C₁₃H₁₈N₂ | Different substitution pattern; varied reactivity |
| 5-(4-Methylbenzyl)-2,5-diazaspiro[3.4]octane | C₁₄H₂₂N₂ | Methyl substitution alters receptor interaction |
These comparisons highlight the unique therapeutic potential of this compound due to its specific substitution patterns and resultant biological activities .
Q & A
Q. What are the key considerations for synthesizing 5-Benzyl-2,5-diazaspiro[3.4]octane with high purity?
Methodological Answer: Synthesis requires careful selection of protecting groups and reaction conditions. For example:
- Protecting Groups : The tert-butyl group (e.g., tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate hydrochloride) stabilizes intermediates during spirocyclic ring formation . Benzyl esters (e.g., benzyl 3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate) are also used to protect reactive sites .
- Reaction Optimization : Use anhydrous conditions and catalysts like palladium for coupling reactions. Monitor temperature (e.g., 61–64°C melting points for related compounds suggest thermal sensitivity) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., from ethanol) ensures purity >95% .
Q. How can spectroscopic techniques confirm the spirocyclic structure of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C14H16N2O3 has a molecular ion at m/z 260.288) .
- X-ray Crystallography : Resolves bond angles and confirms spiro connectivity, as demonstrated in related diazaspiro compounds .
Advanced Research Questions
Q. How do reaction conditions influence the ring-opening mechanisms of this compound derivatives?
Methodological Answer:
- Acid/Base Hydrolysis : Sulfuric acid cleaves the benzyl group, while NaOH opens the diazaspiro ring via nucleophilic attack. Evidence from thiazolidine ring-opening studies shows sulfur atoms enhance reactivity .
- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H2) removes benzyl groups without disrupting the spiro core .
- Desulfurization : Raney nickel selectively removes sulfur-containing substituents .
Q. What computational strategies predict the reactivity of this compound in drug design?
Methodological Answer:
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulates binding affinity to targets (e.g., norepinephrine reuptake inhibitors, as seen in AXS-14 drug development) .
- Quantitative Structure-Activity Relationship (QSAR) : Links structural features (e.g., benzyl substitution) to biological activity .
Q. How can researchers resolve contradictions in biological activity data for diazaspiro compounds?
Methodological Answer:
- Dose-Response Studies : Test multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses vs. efficacy at lower doses).
- Isomer Purity Analysis : Enantiomers (e.g., (S)-4-benzyloxazolidine-2-thione vs. (R)-4-benzyl-2-oxazolidinone) may exhibit divergent activities .
- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways that alter activity .
Q. What protocols ensure stable handling and storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
